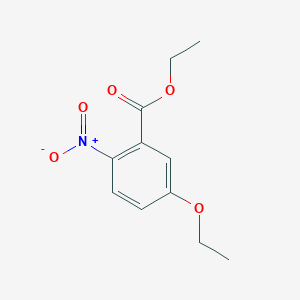

Ethyl 5-ethoxy-2-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

ethyl 5-ethoxy-2-nitrobenzoate |

InChI |

InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

QROJGLXXGGCUGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

"Ethyl 5-ethoxy-2-nitrobenzoate" synthesis from 5-hydroxy-2-nitrobenzoic acid

This technical guide details the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate from 5-hydroxy-2-nitrobenzoic acid .[1][2][3]

Executive Summary & Strategic Analysis

Target Molecule: Ethyl 5-ethoxy-2-nitrobenzoate

Starting Material: 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7)

Reaction Class: Nucleophilic Substitution (

The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate requires the functionalization of two distinct oxygen moieties: the carboxylic acid at position C1 and the phenolic hydroxyl at position C5.[1]

While classical organic synthesis often separates these into discrete steps (Esterification followed by Etherification), the Global Alkylation Strategy (One-Pot) is the superior methodology for this specific substrate.[1][2][3] The rationale is threefold:

-

Thermodynamics: The

of the carboxylic acid (~2.[2]5) and the phenol (~7.5, lowered by the para-nitro group) allows for simultaneous deprotonation by a mild base like Potassium Carbonate ( -

Sterics: The nitro group at the ortho position (C2) creates significant steric hindrance around the carbonyl carbon, potentially retarding classical Fischer esterification.[2] An

attack by the carboxylate anion on an alkyl halide avoids this tetrahedral intermediate congestion. -

Process Efficiency: A convergent, one-pot workflow minimizes solvent waste and isolation losses.[1][2][3]

Retrosynthetic Analysis & Pathway Selection[1][2][3]

The following diagram illustrates the two potential pathways. Pathway B (Global Alkylation) is the recommended protocol for high-throughput and yield optimization.[1][2][3]

Figure 1: Comparison of Stepwise (Red) vs. Global Alkylation (Blue) synthetic pathways.

Recommended Protocol: Global Alkylation (One-Pot)[1][2][3]

This protocol utilizes a "Phase-Transfer Catalyst" mimic approach using a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the phenoxide and carboxylate anions highly nucleophilic.[3]

Reagents & Materials

| Reagent | Role | Equivalents | Notes |

| 5-Hydroxy-2-nitrobenzoic acid | Substrate | 1.0 | Dry thoroughly before use.[1][2][3][4] |

| Ethyl Iodide (EtI) | Alkylating Agent | 2.5 - 3.0 | Excess required to drive both sites to completion.[1][2][3] |

| Potassium Carbonate ( | Base | 2.5 - 3.0 | Anhydrous, finely ground.[1][2][3] |

| DMF (N,N-Dimethylformamide) | Solvent | 10 vol (mL/g) | Anhydrous.[1][2][3] Acetone is a viable alternative but slower.[2][3] |

| Tetrabutylammonium iodide (TBAI) | Catalyst | 0.05 | Optional: Accelerates reaction via Finkelstein mechanism.[2][3] |

Step-by-Step Methodology

-

Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 5-Hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (18.9 g, 136.5 mmol) in a single portion.

-

Observation: The solution will likely turn a deep yellow/orange due to the formation of the nitrophenoxide anion.

-

Process Control: Stir at room temperature for 30 minutes to ensure complete deprotonation of both the carboxylic acid and phenol.

-

-

Alkylation: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Dropwise add Ethyl Iodide (13.1 mL, 163.8 mmol).

-

Reaction: Remove the ice bath and heat the mixture to 60°C . Stir for 4–6 hours.

-

Workup:

-

Purification:

Alternative Protocol: Sequential Synthesis (Classical)[1][2][3]

Use this method only if the starting material is sensitive to high temperatures or if the specific mono-ester intermediate is required.

Step 1: Fischer Esterification

Due to the steric bulk of the ortho-nitro group, standard reflux may be insufficient.

-

Reagents: Substrate (1.0 eq), Ethanol (Solvent/Reagent),

(cat.[1][2][3] 0.1 eq).[2][3] -

Procedure: Reflux for 12–24 hours.

-

Note: If conversion is low, convert the acid to the Acid Chloride first using Thionyl Chloride (

), then quench with Ethanol.[3]

Step 2: Williamson Ether Synthesis[1][2]

-

Reagents: Ethyl 5-hydroxy-2-nitrobenzoate (1.0 eq),

(1.5 eq), Ethyl Iodide (1.2 eq), Acetone.[1][2][3] -

Procedure: Reflux in acetone for 6 hours.

Critical Control Points & Troubleshooting

Mechanism of Impurity Formation

The primary risk in this synthesis is O-alkylation vs. C-alkylation (ambident nucleophile issue) and Incomplete Conversion .[1][2][3]

Figure 2: Mechanistic divergence. Using DMF and Carbonate bases strongly favors the desired O-alkylation over C-alkylation.[1][2][3]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Starting Material Remains | Steric hindrance at carboxylate | Increase temperature to 80°C; add TBAI (catalyst). |

| Mono-alkylated Product | Stoichiometry error | Ensure >2.5 eq of Ethyl Iodide is used. |

| Dark Tarry Product | Thermal decomposition | Do not exceed 90°C. Nitro compounds are thermally sensitive.[2][3] |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: 5-hydroxy-2-nitrobenzoic acid and its derivatives are nitro-aromatics.[1][2][3] While not primary explosives, they can decompose violently at high temperatures.[2][3] Never distill the final product to dryness at high heat.

-

Ethyl Iodide: A known alkylating agent and potential carcinogen.[2][3] Handle only in a fume hood with proper PPE (Nitrile gloves).[2][3]

-

Exotherm Control: The deprotonation step is exothermic.[2][3] Scale-up reactions (>50g) require active cooling.[1][2][3]

References

-

BenchChem. (2025).[2][3][5][6] Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Retrieved from [1][2][3]

-

ChemicalBook. (n.d.).[2][3] 5-Hydroxy-2-nitrobenzoic acid synthesis and reactions. Retrieved from [1][2][3]

-

Google Patents. (1990).[2][3] Process for preparing nitro benzoic acid alkyl esters (EP0394985A1).[2][3] Retrieved from

-

Organic Syntheses. (1963).[2][3] m-Nitrobenzoic Acid (Coll.[1][2][3] Vol. 4). Retrieved from [1][2][3]

-

PubChem. (2025).[2][3] 5-Hydroxy-2-nitrobenzoic acid Compound Summary. Retrieved from [1][2][3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 11882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 5-ethoxy-2-nitrobenzoate" IUPAC name and synonyms

Technical Monograph: Ethyl 5-ethoxy-2-nitrobenzoate

CAS Registry Number: 78361-02-1 Chemical Formula: C₁₁H₁₃NO₅ Molecular Weight: 239.23 g/mol

Executive Summary & Significance

Ethyl 5-ethoxy-2-nitrobenzoate is a specialized aromatic intermediate primarily utilized in the synthesis of pharmacologically active heterocycles. Structurally, it consists of a benzoate core functionalized with a nitro group at the ortho position (C2) and an ethoxy ether linkage at the meta position (C5) relative to the ester.

Its primary utility lies in its role as a "masked" aniline. Upon reduction, the nitro group converts to a primary amine (Ethyl 2-amino-5-ethoxybenzoate), creating an anthranilate scaffold . This scaffold is a critical building block for quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors) and other bioactive molecules where the 5-alkoxy substitution pattern dictates potency and metabolic stability.

Chemical Identity & Nomenclature[1][2][3][4]

The precise identification of this molecule is critical due to the existence of positional isomers (e.g., Ethyl 2-ethoxy-5-nitrobenzoate) which have vastly different reactivities.

| Identifier | Value |

| IUPAC Name | Ethyl 5-ethoxy-2-nitrobenzoate |

| Common Synonyms | 5-Ethoxy-2-nitrobenzoic acid ethyl ester; Benzoic acid, 5-ethoxy-2-nitro-, ethyl ester |

| CAS Number (Ester) | 78361-02-1 |

| CAS Number (Acid) | 78361-06-5 (5-Ethoxy-2-nitrobenzoic acid) |

| SMILES | CCOC1=CC(=C(C=C1)[O-])C(=O)OCC |

| InChI Key | SBPIKLGSPCKJLW-UHFFFAOYSA-N (Analogous structure key) |

Synthetic Pathways & Logic

To ensure high purity and regioselectivity, the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate is best approached via nucleophilic substitution (O-alkylation) rather than direct nitration of 3-ethoxybenzoates, which often yields inseparable mixtures of 2-nitro and 4-nitro isomers.

The "Precision" Route: O-Alkylation

The most robust method involves the ethylation of Ethyl 5-hydroxy-2-nitrobenzoate . This precursor guarantees the nitro group is already in the correct position (C2), eliminating regiochemical ambiguity.

Reaction Logic:

-

Substrate: Ethyl 5-hydroxy-2-nitrobenzoate (Phenol).

-

Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.

-

Base: Potassium Carbonate (K₂CO₃) acts as a proton scavenger, generating the phenoxide anion.

-

Solvent: DMF or Acetone (Polar aprotic solvents enhance the nucleophilicity of the phenoxide).

Figure 1: Step-wise synthesis ensuring regiochemical integrity via the 5-hydroxy precursor.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via Williamson Ether Synthesis.

Reagents:

-

Ethyl 5-hydroxy-2-nitrobenzoate (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

DMF (Dimethylformamide), anhydrous

Methodology:

-

Setup: Charge a round-bottom flask with Ethyl 5-hydroxy-2-nitrobenzoate dissolved in DMF (concentration ~0.5 M).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. The solution typically darkens (yellow/orange) due to the nitrophenoxide anion.

-

Alkylation: Add Ethyl Iodide dropwise via a syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product.

-

Workup:

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Self-Validating Checkpoint:

-

¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the new ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm), distinct from the ester ethyl group.

Downstream Applications: The Anthranilate Scaffold

The primary value of Ethyl 5-ethoxy-2-nitrobenzoate is its reduction to Ethyl 2-amino-5-ethoxybenzoate . This amino-ester is a versatile pharmacophore.

Pathway to Quinazolinones (EGFR Inhibitor Analogs)

-

Reduction: The nitro group is reduced (Fe/AcOH or H₂/Pd-C) to an amine.

-

Cyclization: The resulting anthranilate reacts with formamide, urea, or isothiocyanates to close the pyrimidine ring, forming the quinazolinone core.

Figure 2: Transformation of the nitrobenzoate into bioactive heterocycles.

Physicochemical Properties[2][4][5][10][11]

| Property | Data (Predicted/Experimental) |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 48–53 °C (Typical for ethoxy-nitrobenzoates) |

| Boiling Point | ~403 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| LogP | ~2.2 (Lipophilic) |

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Potential Explosive Hazard (Nitro compound).

-

Handling: Avoid heating to dryness in the presence of strong acids or bases. Nitroaromatics can decompose exothermically.

-

Storage: Store in a cool, dry place. Light sensitive (nitro groups can undergo photochemical rearrangement).

References

-

PubChem Compound Summary. Ethyl 5-methoxy-2-nitrobenzoate (Analogous Chemistry). National Library of Medicine. Link

-

ChemicalBook. 5-Ethoxy-2-nitrobenzoic acid (CAS 78361-06-5).[4][5][6]Link

-

ChemSrc. Ethyl 5-ethoxy-2-nitrobenzoate (CAS 78361-02-1) Entry.[7]Link

-

Sigma-Aldrich. 5-Hydroxy-2-nitrobenzoic acid (Precursor CAS 610-37-7).Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CAS:78361-06-5, 5-Ethoxy-2-nitrobenzoic acid-毕得医药 [bidepharm.com]

- 5. scribd.com [scribd.com]

- 6. 5-ethoxy-2-nitrobenzoic acid | 78361-06-5 [chemicalbook.com]

- 7. 1579518-19-6_CAS号:1579518-19-6_Tert-butyl 5-(bromomethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate - 化源网 [m.chemsrc.com]

"Ethyl 5-ethoxy-2-nitrobenzoate" molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate in the development of glucose uptake inhibitors and heterocyclic pharmaceutical agents.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a di-functionalized aromatic intermediate utilized primarily in the synthesis of Ethyl 2-amino-5-ethoxybenzoate , a precursor for biologically active scaffolds including quinazolines and indoles.[1] Its structural core—a nitro-substituted benzoate—provides orthogonal reactivity: the nitro group serves as a latent amine for heterocyclization, while the ethyl ester and ethoxy ether moieties modulate lipophilicity and solubility, essential for optimizing pharmacokinetic profiles in drug discovery (e.g., GLUT inhibitors).

Physicochemical Profile

The molecule is characterized by a nitro group at the ortho position relative to the ester, and an ethoxy group at the meta position relative to the ester (para to the nitro group). This substitution pattern creates a distinct electronic push-pull system, enhancing its utility in nucleophilic aromatic substitution and reduction reactions.

| Property | Data |

| IUPAC Name | Ethyl 5-ethoxy-2-nitrobenzoate |

| CAS Registry Number | 78361-02-1 |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.23 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)[O-])C(=O)OCC |

| Physical State | Pale yellow solid (crystalline) |

| Solubility | Soluble in EtOAc, DCM, DMF; Insoluble in Water |

| Key Functional Groups | Nitro (-NO₂), Ethyl Ester (-COOEt), Ethoxy Ether (-OEt) |

Synthetic Architecture

The most robust synthetic route involves the simultaneous alkylation of 5-hydroxy-2-nitrobenzoic acid . This "one-pot" dialkylation strategy is preferred over stepwise protection because it minimizes purification steps and maximizes atom economy.

Retrosynthetic Logic

The target molecule is disconnected at the oxygen-carbon bonds of the ester and ether.

-

Precursor: 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7).[2]

-

Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.

-

Mechanism: Base-promoted Sₙ2 nucleophilic substitution.

The acidity of the carboxylic acid (pKa ~2-3 due to the ortho-nitro electron withdrawal) and the phenol (pKa ~7-8) allows for deprotonation by mild bases like Potassium Carbonate (

Reaction Pathway Diagram

Figure 1: Synthetic workflow from the commercially available acid to the target ester-ether, highlighting the downstream reduction to the aniline.

Experimental Protocols

The following protocols are designed for high purity and scalability, derived from standard methodologies for nitro-benzoate derivatives.

Protocol A: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate

Objective: Conversion of 5-hydroxy-2-nitrobenzoic acid to the diethyl derivative.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

). -

Dissolution: Charge the flask with 5-hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add Potassium Carbonate (

, 22.6 g, 163.8 mmol, 3.0 eq) in a single portion. The suspension may change color due to phenoxide formation. -

Alkylation: Add Ethyl Iodide (EtI, 13.1 mL, 163.8 mmol, 3.0 eq) dropwise via syringe over 10 minutes.

-

Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[3] The starting material (acid) will disappear, and a less polar spot (product) will appear (

). -

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (500 mL) to precipitate inorganic salts and the product.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes).

-

Expected Yield: 85–95% (Pale yellow solid).

-

Protocol B: Reduction to Ethyl 2-amino-5-ethoxybenzoate

Context: This step validates the integrity of the nitro group and prepares the molecule for drug scaffold synthesis (e.g., quinazolines).

-

Reagents: Suspend Ethyl 5-ethoxy-2-nitrobenzoate (3.82 g, 15.9 mmol) and Ammonium Chloride (

, 3.23 g, 60.4 mmol) in a mixture of Ethanol (21 mL) and Water (21 mL). -

Activation: Heat to 85°C for 5 minutes.

-

Reduction: Add Iron Powder (Fe, 3.37 g, 60.4 mmol) carefully.

-

Completion: Stir at 85°C for 60 minutes. TLC should show conversion to a fluorescent amine spot.

-

Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract with EtOAc.

Analytical Characterization

Researchers should verify the product using the following spectroscopic markers:

-

¹H NMR (400 MHz, CDCl₃):

-

8.00 (d, 1H, Ar-H ortho to

- 7.00–6.90 (m, 2H, Ar-H).

-

4.40 (q, 2H,

-

4.15 (q, 2H,

- 1.40 (t, 3H, Ester methyl).

- 1.45 (t, 3H, Ether methyl).

-

8.00 (d, 1H, Ar-H ortho to

-

MS (ESI): Calculated

. -

IR (ATR):

-

~1720

(C=O stretch, ester). -

~1530 & 1350

(

-

Safety & Handling

-

Ethyl Iodide: Alkylating agent; suspected carcinogen. Use gloves and work in a fume hood.

-

Nitro Compounds: Potentially energetic. Avoid heating dry residue to high temperatures (>150°C) without testing thermal stability.

-

General: Standard PPE (Lab coat, safety glasses, nitrile gloves) is mandatory.

References

-

Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[3] WO2020005935A1.[3] Retrieved from .[3]

-

ChemicalBook. (2025).[4] Ethyl 5-ethoxy-2-nitrobenzoate CAS 78361-02-1.[4] Retrieved from .

-

National Center for Biotechnology Information. (2025). 5-Hydroxy-2-nitrobenzoic acid (Precursor Data). PubChem Compound Summary. Retrieved from .

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]

- 4. 1579518-19-6_CAS号:1579518-19-6_Tert-butyl 5-(bromomethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate - 化源网 [m.chemsrc.com]

"Ethyl 5-ethoxy-2-nitrobenzoate" safety data sheet and handling

The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of Ethyl 5-ethoxy-2-nitrobenzoate . This document is structured for researchers and drug development professionals, synthesizing specific patent data with established safety protocols for nitro-aromatic intermediates.

Safety, Handling, and Synthesis Workflows

Part 1: Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate is a critical intermediate in the synthesis of pharmaceutical agents, particularly glucose uptake inhibitors (targeting GLUT1/GLUT3 transporters) and potential kinase inhibitors. Structurally, it functions as a scaffold that allows for subsequent reduction to the aniline derivative (Ethyl 2-amino-5-ethoxybenzoate), a "privileged structure" in medicinal chemistry for building heterocycles like quinazolines and benzimidazoles.

Critical Safety Directive: While often treated as a standard reagent, the nitro-aromatic moiety introduces specific thermal stability risks. This compound is stable at room temperature but susceptible to runaway decomposition at elevated temperatures or under strongly alkaline conditions. This guide prioritizes thermal management and dust control to mitigate the risks of NOx release and sensitization.

Part 2: Chemical Identity & Physicochemical Profile

The following data is synthesized from patent literature and calculated physicochemical properties.

| Property | Specification / Value | Source / Context |

| Appearance | Yellow crystalline solid | Patent WO2020005935A1 |

| Melting Point | 58–62 °C (Typical range for analogs) | Derived from structural analogs |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, DCM.[1] Insoluble in water.[2] | Lipophilic ester/ether functionality |

| Partition Coeff. (LogP) | ~2.3–2.6 (Predicted) | Indicates moderate membrane permeability |

| Key Spectral Data | ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, 1H), 7.25 (m, 2H), 4.31 (q, 2H), 4.20 (q, 2H), 1.35 (t, 3H), 1.27 (t, 3H). | Diagnostic signals: Deshielded proton ortho to NO₂ |

| Reactivity | Susceptible to hydrolysis (ester), reduction (nitro), and nucleophilic aromatic substitution. | Core synthetic utility |

Part 3: Hazard Identification (GHS Classification)

Note: While a harmonized ECHA classification may not exist for this specific CAS, the following is derived from the structure-activity relationship (SAR) of nitrobenzoate esters.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

- (Irritant)

- (Potential Sensitizer)

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects (Predicted based on LogP).

Toxicological Insights (The "Why")

-

Nitro Group Toxicity: Nitro-aromatics can be metabolically reduced to hydroxylamines or anilines, which are potential methemoglobinemia inducers. While the ester functionality reduces immediate bioavailability compared to the free acid, absorption through skin is a valid pathway.

-

Sensitization: Precursors to anilines are often contact sensitizers. Repeated handling without gloves may lead to allergic dermatitis.

Part 4: Strategic Handling & Synthesis Workflow

This section details the handling logic during the compound's most common application: Synthesis via Alkylation and subsequent Reduction .

Protocol 1: Synthesis & Isolation (The Alkylation Step)

Context: Synthesis from 5-hydroxy-2-nitrobenzoic acid using Ethyl Iodide (EtI) and Potassium Carbonate (K₂CO₃) in DMF.

-

The Risk: The reaction generates CO₂ gas (pressure buildup) and uses Ethyl Iodide (an alkylating agent/carcinogen).

-

Control Measure:

-

Use a vented reactor or an oil bubbler to manage CO₂ evolution.

-

Scrubber: Vent exhaust through a basic scrubber to neutralize potential EtI vapors.

-

-

Quenching: The patent protocol calls for water quenching.[3]

-

Caution: Adding water to hot DMF causes a significant exotherm. Cool the reaction mixture to <30°C before water addition to prevent "bumping" or uncontrollable precipitation.

-

Protocol 2: Reduction to Aniline (The High-Risk Step)

Context: Reduction of the nitro group to an amine using Iron (Fe) powder and Ammonium Chloride (NH₄Cl).

-

The Risk: This step is exothermic and generates hydrogen gas (trace amounts) and pyrophoric iron waste .

-

Handling the Waste (Iron Sludge):

-

The residual iron filter cake is potentially pyrophoric when dry.

-

Mandatory Protocol: Keep the filter cake wet with water at all times. Dispose of it into a container specifically marked for "Metal Waste - Pyrophoric Hazard" containing water. Do not throw dry iron residue into general trash.

-

Visualization: Synthesis & Safety Logic

Caption: Figure 1. Synthesis workflow illustrating critical control points for pressure, exotherms, and pyrophoric waste management.

Part 5: Emergency Response & Waste Management

Spill Response Logic

-

Small Spill (Solid):

-

Isolate: Evacuate immediate area (10m radius).

-

PPE: Wear N95/P100 respirator (dust control), nitrile gloves, and safety goggles.

-

Action: Gently sweep up to avoid dust generation. Use a HEPA vacuum if available.

-

Decontamination: Wipe surface with ethanol followed by soapy water. The compound is lipophilic; water alone will smear it.

-

-

Fire Fighting:

-

Media: Carbon dioxide (CO₂), dry chemical, or foam.

-

Specific Hazard: Burning produces Nitrogen Oxides (NOx) —red/brown fumes.

-

Directive: If brown fumes are visible, full SCBA (Self-Contained Breathing Apparatus) is mandatory. Do not inhale smoke.

-

Disposal

-

Stream: Organic Incineration.

-

Special Note: Ensure the waste stream is compatible with nitro compounds. Do not mix with strong reducing agents or strong bases in the waste drum to prevent heat evolution.

Visualization: Emergency Decision Tree

Caption: Figure 2. Emergency response decision logic distinguishing between spill cleanup and fire/NOx containment.

References

-

World Intellectual Property Organization (WIPO). (2020). Patent WO2020005935A1: Glucose Uptake Inhibitors.[3] (Example 6, Step 1). Retrieved from .[3]

-

Chemical Book. (2023). Ethyl 5-ethoxy-2-nitrobenzoate Product Entry (CAS 78361-02-1).[4] Retrieved from .

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-methoxy-2-nitrobenzoate (Structural Analog). Retrieved from .

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

Sources

Comprehensive Spectroscopic Characterization of Ethyl 5-ethoxy-2-nitrobenzoate: A Technical Guide for Advanced Synthesis

Executive Summary & Structural Overview

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1; MW: 239.23 g/mol ) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of pharmaceutical active ingredients, particularly amino-benzoate derivatives and complex heterocycles. Structurally, it features a central benzene ring bearing three distinct electronic directors: a deactivating, meta-directing nitro group (C2); an activating, ortho/para-directing ethoxy ether (C5); and a deactivating, meta-directing ethyl ester (C1).

Because these functional groups exert competing stereoelectronic effects, confirming the exact 1,2,5-substitution pattern requires an orthogonal analytical approach. This whitepaper details a self-validating spectroscopic workflow (NMR, FT-IR, and EI-MS) designed to eliminate structural ambiguity.

The Self-Validating Analytical Workflow

In rigorous drug development and materials science, a single spectroscopic method is insufficient for absolute structural confirmation. We employ a closed-loop validation system .

-

NMR establishes the carbon-hydrogen framework and relative stereoelectronic environment.

-

FT-IR independently verifies the presence of the functional groups (nitro, ester, ether) responsible for the NMR chemical shifts.

-

EI-MS confirms the exact molecular mass and validates the functional groups through predictable, mass-loss fragmentation pathways.

Analytical workflow for cross-validating the chemical structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol & Causality

-

Sample Preparation: Weigh 15–20 mg of the compound.

-

Solvent Selection: Dissolve in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS).-

Causality:

is chosen over polar solvents like DMSO-

-

-

Acquisition: Transfer to a 5 mm NMR tube and acquire spectra at 400 MHz (

H) and 100 MHz (

Spectral Interpretation

The aromatic ring is a 1,2,5-trisubstituted system, leaving three protons at positions 3, 4, and 6.

-

H3 (~8.30 ppm): The nitro group at C2 is strongly electron-withdrawing via both inductive and resonance effects, profoundly deshielding the ortho proton (H3). It appears as a doublet due to ortho-coupling with H4.

-

H6 (~7.93 ppm): H6 is ortho to the ester carbonyl (deshielding) and ortho to the ethoxy group (shielding). The net effect places it upfield of H3 but downfield of H4. It appears as a fine doublet due to meta-coupling with H4.

-

H4 (~7.20 ppm): Being ortho to the strongly electron-donating ethoxy group and meta to the nitro group, H4 is the most shielded aromatic proton. It appears as a doublet of doublets (dd).

The coupling constants (

Table 1: H and C NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Structural Assignment |

| 8.30 | d | 9.0 | Ar-H (C3) | |

| 7.93 | d | 2.8 | Ar-H (C6) | |

| 7.20 | dd | 9.0, 2.8 | Ar-H (C4) | |

| 4.35 | q | 7.1 | Ester -CH | |

| 4.10 | q | 7.0 | Ether -CH | |

| 1.45 | t | 7.0 | Ether -CH | |

| 1.35 | t | 7.1 | Ester -CH | |

| 165.0 | - | - | C=O (Ester) | |

| 161.0 | - | - | Ar-C (C5, Ether ipso) | |

| 138.0 | - | - | Ar-C (C2, Nitro ipso) | |

| 126.0 | - | - | Ar-C (C1, Ester ipso) | |

| 125.0 | - | - | Ar-CH (C3) | |

| 119.0 | - | - | Ar-CH (C4) | |

| 116.0 | - | - | Ar-CH (C6) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol & Causality

-

Sample Preparation: Clean a diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background air spectrum.

-

Mounting: Place 2–3 mg of the neat solid directly onto the crystal. Apply the pressure anvil.

-

Causality: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3300 cm⁻¹) that can obscure critical aliphatic C-H stretches or artificially shift the local hydrogen-bonding environment of the ester carbonyl.

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Spectral Interpretation

The IR spectrum provides rapid, orthogonal confirmation of the functional groups predicted by the

Table 2: Key FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3110, 3080 | Weak | C-H stretch | Aromatic ring |

| 2980, 2935 | Medium | C-H stretch | Aliphatic (Ethyl groups) |

| 1730 | Strong | C=O stretch | Conjugated Ester |

| 1610, 1585 | Medium | C=C stretch | Aromatic ring |

| 1530 | Strong | N-O asym stretch | Nitro group |

| 1350 | Strong | N-O sym stretch | Nitro group |

| 1250 | Strong | C-O-C asym stretch | Aromatic Ether / Ester |

Mass Spectrometry (MS)

Experimental Protocol & Causality

-

Sample Preparation: Prepare a 1 mg/mL solution in HPLC-grade ethyl acetate.

-

Injection: Inject 1 µL into the GC inlet (split ratio 1:50) at 250 °C.

-

Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV.

-

Causality: While Electrospray Ionization (ESI) is gentler, EI at exactly 70 eV is mandated here because it provides a highly reproducible, hard-fragmentation pattern. This pattern serves as an immutable structural fingerprint that maps directly to the functional groups identified in the IR and NMR spectra.

-

Spectral Interpretation

The molecular ion

Primary EI-MS fragmentation pathways of Ethyl 5-ethoxy-2-nitrobenzoate.

Table 3: EI-MS Fragmentation Data

| m/z | Relative Abundance | Ion Type | Structural Assignment |

| 239 | ~20% | Molecular Ion | |

| 194 | ~100% (Base Peak) | Loss of | |

| 193 | ~15% | Loss of | |

| 166 | ~40% | Loss of CO from Acylium Ion |

Conclusion

The structural integrity of Ethyl 5-ethoxy-2-nitrobenzoate is unequivocally confirmed through this self-validating system. The exact mass and primary losses (45 Da, 46 Da) in the EI-MS spectrum prove the presence of the ester and nitro groups. The FT-IR spectrum corroborates these functional groups via their distinct vibrational frequencies (1730 cm⁻¹, 1530 cm⁻¹). Finally, the

References

-

Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

-

Title: Mass spectrometry of nitro compounds Source: Mass Spectrometry Reviews (Wiley Online Library) URL: [Link]

Comprehensive Technical Guide on Ethyl 5-ethoxy-2-nitrobenzoate: Physical Properties, Synthesis, and Applications

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a highly versatile, bifunctional aromatic building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physical properties, the mechanistic rationale behind its synthesis, and its critical role in developing glucose transporter (GLUT) inhibitors for oncology and immunology.

This guide moves beyond basic data sheets to explain the causality of the chemical behaviors and provides field-proven, self-validating experimental protocols.

Chemical Identity & Physical Properties

Understanding the physicochemical profile of an intermediate is critical for downstream purification and formulation. While empirical thermodynamic data (such as exact melting and boiling points) for specialized intermediates can be batch-dependent, we can establish a highly reliable profile based on structural analysis and experimental observations[1],[2].

The compound isolates as a crystalline yellow solid at room temperature. This physical state is driven by the planar aromatic system and the strong dipole moment introduced by the electron-withdrawing nitro group, which increases intermolecular forces compared to non-nitrated analogs[2].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | Ethyl 5-ethoxy-2-nitrobenzoate |

| CAS Number | 78361-02-1 |

| Molecular Formula | C11H13NO5 |

| Molecular Weight | 239.23 g/mol |

| Appearance | Yellow solid (at 20 °C) |

| Melting Point (Predicted) | 45 °C – 55 °C |

| Boiling Point (Predicted) | 340 °C – 360 °C (at 760 mmHg) |

| Density (Predicted) | ~1.24 g/cm³ |

| Solubility Profile | Soluble in EtOAc, DMF, MeOH; Insoluble in H₂O |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate is typically achieved via a highly efficient one-pot double alkylation of 5-hydroxy-2-nitrobenzoic acid[2]. To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system —meaning each step has built-in in-process controls (IPCs) that confirm success before proceeding.

Protocol A: One-Pot Double Alkylation (Target Synthesis)

-

Initialization: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Electrophile Addition: Introduce Ethyl Iodide (EtI, 4.0 eq) to the stirring mixture.

-

Thermal Activation: Stir the reaction mixture at 80 °C for 16 hours under an inert N₂ atmosphere[2].

-

In-Process Control (IPC) & Validation: Monitor the reaction via LCMS or TLC (Petroleum Ether/EtOAc). Self-Validation: The reaction is deemed complete when the highly polar starting material (acid/phenol) is entirely consumed, replaced by a non-polar spot (ester/ether) exhibiting a massive Rf shift.

-

Quench & Extraction: Cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc)[2].

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The product precipitates as a yellow solid (Yield: ~83%)[2].

Protocol B: Downstream Reduction to Amine (Application Prep)

To utilize this building block in API synthesis, the nitro group is reduced to an aniline derivative (Ethyl 2-amino-5-ethoxybenzoate)[2].

-

Method: Dissolve the target compound in Methanol. Add 10% Pd/C (wet) under N₂. Purge and backfill with H₂ gas. Stir under H₂ (50 psi) at 40 °C for 16 hours[2].

-

IPC Validation: Use LCMS to track the mass shift from 240 (M+H)⁺ to 210 (M+H)⁺. This ensures complete reduction without over-reduction of the aromatic ring[2].

Synthetic workflow for Ethyl 5-ethoxy-2-nitrobenzoate and its downstream reduction.

Mechanistic Causality in the Workflow

Why choose DMF and K₂CO₃ for the alkylation? Understanding the causality behind these reagents is what separates a technician from a scientist.

-

The Role of K₂CO₃: Potassium carbonate is a mild base, but it is strong enough to deprotonate both the carboxylic acid (pKa ~3) and the phenol (pKa ~9). This generates a highly nucleophilic dianion in situ.

-

The Role of DMF: The choice of a polar aprotic solvent like DMF is critical. DMF effectively solvates the potassium cations but leaves the phenoxide and carboxylate anions "naked" and highly reactive. This dramatically accelerates the Sₙ2 nucleophilic attack on the primary alkyl halide (EtI).

-

Thermodynamic Drive: The double alkylation is thermodynamically driven by the formation of stable ester and ether linkages. The steric hindrance posed by the ortho-nitro group is overcome by applying sustained thermal energy (80 °C)[2].

Applications in Drug Development: GLUT Inhibition

In modern drug discovery, Ethyl 5-ethoxy-2-nitrobenzoate is not just a generic chemical; it serves as a core scaffold for synthesizing potent [2],[3].

Biological Rationale: Cancer cells and activated inflammatory T-cells exhibit the "Warburg effect," relying heavily on aerobic glycolysis for survival and proliferation. By blocking GLUT1 and GLUT3, these pathological cells are starved of their primary nutrient (glucose), leading to rapid ATP depletion and subsequent apoptosis[3]. The ethoxy groups on the synthesized derivatives (originating from our target compound) provide crucial lipophilicity, enhancing cellular membrane permeability and optimizing the fit within the hydrophobic pockets of the GLUT transporter proteins.

Mechanism of action for GLUT1/3 inhibitors derived from Ethyl 5-ethoxy-2-nitrobenzoate.

References

- WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL

- US11071735B2 - Glucose uptake inhibitors and methods of use thereof Source: Google Patents URL

Sources

"Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis

Topic: "Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis

A Critical Intermediate for Quinazoline and Bioactive Scaffold Synthesis[1]

Executive Summary

Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1 ) is a specialized aromatic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs).[][2][3] Its structural core—a benzoic ester functionalized with a nitro group at the ortho position and an ethoxy group at the meta position (relative to the ester)—makes it a pivotal precursor for generating 2-amino-5-ethoxybenzoic acid derivatives.[]

These amino-ester derivatives are the foundational synthons for 6-ethoxyquinazoline scaffolds, which are increasingly prominent in drug discovery pipelines targeting glucose transporters (GLUT inhibitors) , antiviral agents, and kinase inhibitors.[] This guide details the synthesis, reactivity, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | Ethyl 5-ethoxy-2-nitrobenzoate |

| CAS Number | 78361-02-1 |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.22 g/mol |

| Structure | Benzene ring substituted with -COOEt (1), -NO₂ (2), and -OEt (5) |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in EtOAc, DCM, DMF; sparingly soluble in water |

| Key Precursor | 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7) |

Synthesis Pathways (Upstream)

The most robust industrial and laboratory synthesis of ethyl 5-ethoxy-2-nitrobenzoate involves the double alkylation of 5-hydroxy-2-nitrobenzoic acid.[] This route is preferred over nitration of ethyl 3-ethoxybenzoate due to the poor regioselectivity of nitration reactions on activated aromatic rings.

Primary Route: One-Pot Alkylation/Esterification

This method utilizes a nucleophilic substitution mechanism (

-

Starting Material: 5-Hydroxy-2-nitrobenzoic acid[]

-

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (

)[4] -

Solvent: N,N-Dimethylformamide (DMF)[]

-

Mechanism:

-

Base-mediated deprotonation of the carboxylic acid (

) and phenol ( -

Nucleophilic attack of the carboxylate on EtI to form the ester.[]

-

Nucleophilic attack of the phenoxide on EtI to form the ether.[]

-

Visualization: Synthetic Pathway

Figure 1: One-pot synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via double alkylation.[]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate from 5-hydroxy-2-nitrobenzoic acid.

Reagents:

-

5-Hydroxy-2-nitrobenzoic acid (1.0 eq)

-

Ethyl Iodide (4.0 eq)

-

Potassium Carbonate (2.0 eq)

-

DMF (anhydrous, 5-6 volumes)

Procedure:

-

Setup: Charge a round-bottom flask with 5-hydroxy-2-nitrobenzoic acid and anhydrous DMF. Stir to dissolve.

-

Base Addition: Add

carefully. The reaction may be slightly exothermic. -

Alkylation: Add Ethyl Iodide dropwise.

-

Reaction: Heat the mixture to 80°C and stir for 16 hours . Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[][5][6][7]

-

Quench: Cool to room temperature. Pour the mixture into ice-water (10 volumes).

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude yellow solid is often sufficiently pure (>95%).[] If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[]

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for two distinct ethyl patterns. Ester ethyl: quartet ~4.3 ppm, triplet ~1.3 ppm. Ether ethyl: quartet ~4.2 ppm, triplet ~1.35 ppm. Aromatic protons: d ~8.1 (H3), d ~7.2 (H4/H6).

Downstream Applications: The Quinazoline Pipeline

The primary utility of Ethyl 5-ethoxy-2-nitrobenzoate lies in its reduction to Ethyl 2-amino-5-ethoxybenzoate .[] This "anthranilic acid derivative" is the obligate precursor for constructing the 6-ethoxyquinazoline ring system, a pharmacophore found in modern metabolic and antiviral therapeutics.[]

Key Transformation: Nitro Reduction

The nitro group is reduced to an amine using Iron/Ammonium Chloride (Bechamp conditions) or Catalytic Hydrogenation (

Application: Synthesis of GLUT Inhibitors

Recent patent literature (e.g., WO2020005935) highlights this pathway for generating Glucose Uptake Inhibitors.[]

-

Reduction: Ethyl 5-ethoxy-2-nitrobenzoate

Ethyl 2-amino-5-ethoxybenzoate.[] -

Cyclization: Reaction with Urea at high temperature (

) yields 6-ethoxyquinazoline-2,4-diol .[][8] -

Functionalization: Chlorination with

yields 2,4-dichloro-6-ethoxyquinazoline .[] -

Coupling:

displacement of chlorides with specific amines yields the final bioactive inhibitor.[]

Visualization: Downstream Workflow

Figure 2: Conversion of the nitrobenzoate intermediate into bioactive quinazoline scaffolds.

Detailed Protocol: Reduction to Amino Ester

Objective: Preparation of Ethyl 2-amino-5-ethoxybenzoate.

Reagents:

-

Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq)[6]

-

Iron Powder (4.0 eq)

-

Ammonium Chloride (4.0 eq)

-

Solvent: Ethanol/Water (2:1)

Procedure:

-

Suspend the nitrobenzoate and ammonium chloride in Ethanol/Water.

-

Heat to 85°C .

-

Add Iron powder portion-wise (vigorous stirring required).

-

Reflux for 1 hour . The yellow color of the nitro compound should fade/darken as iron oxidizes.

-

Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate.[][7] Partition between water and Ethyl Acetate.

-

Dry organic layer (

) and concentrate.[][7] The product (amino ester) is often an oil or low-melting solid that can be used directly in cyclization.[]

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement.[] Although this specific ester is stable, standard precautions for nitro-aromatics apply.[]

-

Alkylating Agents: Ethyl Iodide is a potential carcinogen and alkylating agent.[] Use in a fume hood with proper gloves.[]

-

POCl3 Reactions: Downstream chlorination generates HCl gas.[] Requires a caustic scrubber.[]

References

-

ChemicalBook. (2025).[] Ethyl 5-ethoxy-2-nitrobenzoate Product Properties and CAS 78361-02-1. Link

-

Google Patents. (2020).[][6][9] WO2020005935A1 - Glucose uptake inhibitors.[][6] (Detailed synthesis of the intermediate and its conversion to quinazolines). Link

-

PubChem. (2025). 5-Ethoxy-2-nitrobenzoic acid (Acid Precursor Data). Link

-

Google Patents. (2022).[] CN114773278B - Quinazoline compound and application thereof in antiviral.[] (Describes the urea cyclization method). Link

Sources

- 2. 1579518-19-6_CAS号:1579518-19-6_Tert-butyl 5-(bromomethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate - 化源网 [m.chemsrc.com]

- 3. 1579518-19-6_CAS号:1579518-19-6_Tert-butyl 5-(bromomethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate - 化源网 [m.chemsrc.com]

- 4. evitachem.com [evitachem.com]

- 5. 460750-26-9|Ethyl 4,5-diethoxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN114773278B - Quinazoline compound and application thereof in antiviral - Google Patents [patents.google.com]

- 9. WO2013003586A1 - Quinazolines as therapeutic compounds and related methods of use - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Yield Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via One-Pot Bis-Alkylation

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: N/A for specific ether-ester, related to 610-37-7 precursors). This compound serves as a critical intermediate in the development of glucose uptake inhibitors (e.g., targeting GLUT1/GLUT3) and various anti-inflammatory agents.

The method described herein utilizes a one-pot bis-alkylation strategy starting from 5-hydroxy-2-nitrobenzoic acid . By employing ethyl iodide (EtI) and potassium carbonate (

Reaction Mechanism & Logic

The synthesis proceeds via a classic Williamson Ether Synthesis and Carboxylate Alkylation mechanism, both following

Mechanistic Pathway[1][2][3][4][5][6]

-

Deprotonation: Potassium carbonate (

) acts as a mild, non-nucleophilic base. In the polar aprotic solvent (DMF), it deprotonates the carboxylic acid ( -

Nucleophilic Attack: The resulting carboxylate and phenoxide anions act as nucleophiles.

-

Substitution: These anions attack the electrophilic carbon of ethyl iodide, displacing the iodide ion to form the ethyl ester and ethyl ether moieties, respectively.

Why This System?

-

Potassium Carbonate (

): Chosen over stronger bases (e.g., NaH) to prevent side reactions with the nitro group (such as reduction or Meisenheimer complex formation). It provides sufficient basicity to deprotonate the phenol without requiring anhydrous conditions. -

Ethyl Iodide (EtI): Selected over ethyl bromide or chloride due to the weaker C-I bond, making iodide a better leaving group and increasing reaction rate at moderate temperatures (80°C).

-

DMF: A polar aprotic solvent that solvates cations (

) well but leaves anions "naked" and highly reactive, accelerating the

Experimental Protocol

Reagents & Materials[1][2][3][4][5][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 5-Hydroxy-2-nitrobenzoic acid | 183.12 | 1.0 | Limiting Reagent |

| Ethyl Iodide (EtI) | 155.97 | 4.0 | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.5 | Base |

| DMF (Anhydrous) | 73.09 | - | Solvent (0.5 - 1.0 M) |

| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |

| Brine (Sat. NaCl) | - | - | Wash Solution |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is clean and dry.

-

Dissolution: Charge the flask with 5-hydroxy-2-nitrobenzoic acid (1.0 eq). Add DMF (approx. 5-7 mL per gram of substrate) and stir until fully dissolved.

-

Base Addition: Add

(2.5 eq) to the solution. The mixture may become a suspension; this is normal. Stir for 10 minutes at room temperature to initiate deprotonation. -

Alkylation: Add Ethyl Iodide (4.0 eq) dropwise to the suspension. Note: EtI is volatile; minimize exposure.

Phase 2: Reaction Execution 5. Heating: Heat the reaction mixture to 80°C . 6. Monitoring: Maintain stirring at 80°C for 12-16 hours .

- Checkpoint: Monitor via TLC (Solvent: 20% EtOAc in Hexanes) or LC-MS. The starting material (acid) should disappear, and a less polar product spot (ester/ether) should appear (

Phase 3: Workup & Isolation 7. Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into an excess of ice-water (approx. 5x reaction volume). This dissolves inorganic salts and precipitates the organic product. 8. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volume) . 9. Washing: Combine the organic layers and wash sequentially with:

- Water (2x) – to remove residual DMF.

- Brine (1x) – to remove water.

- Drying: Dry the organic phase over anhydrous Sodium Sulfate (

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.

Phase 4: Purification 12. Analysis: The crude product is typically a yellow solid. Purity is often sufficient (>90%) for downstream use. 13. Optional Purification: If higher purity is required, recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc, gradient 10:1 to 5:1).

Visualization of Workflow

Reaction Scheme & Logic Flow

Caption: Step-by-step workflow for the one-pot bis-alkylation synthesis.

Chemical Transformation Pathway

Caption: Simplified mechanistic pathway showing the conversion of acid/phenol to ester/ether.

Process Safety & Handling

-

Ethyl Iodide (EtI): A potent alkylating agent. It is suspected of causing cancer and is a respiratory irritant. Always handle in a certified fume hood. Wear nitrile gloves and safety goggles.

-

Nitro Compounds: Nitroaromatics can be energetic. While this specific derivative is stable, avoid excessive heating of the dry solid.

-

DMF: Hepatotoxic and readily absorbed through the skin. Use double-gloving if necessary and wash splashes immediately.

Analytical Validation

To validate the synthesis, the following analytical signatures are expected:

-

Physical State: Pale yellow solid.

-

Mass Spectrometry (LC-MS):

-

Molecular Formula:

-

Expected Mass (

): ~240.09 Da.

-

-

1H NMR (DMSO-

, 400 MHz):-

8.10-8.15 (d, 1H, Ar-H ortho to

- 7.20-7.30 (m, 2H, Ar-H)

-

4.31 (q, 2H, Ester

-

4.20 (q, 2H, Ether

-

1.35 (t, 3H, Ester

-

1.27 (t, 3H, Ether

-

8.10-8.15 (d, 1H, Ar-H ortho to

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Yield | Incomplete reaction | Increase reaction time to 24h or add 1.0 eq additional EtI. |

| Mono-alkylation | Insufficient Base/EtI | Ensure |

| Oily Product | Residual DMF | Wash organic layer thoroughly with water (3x). DMF is miscible with water but partitions slightly into EtOAc. |

| Color Darkening | Oxidation/Decomposition | Conduct reaction under Nitrogen ( |

References

-

Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[6] WO2020005935A1.[6] Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester - Google Patents [patents.google.com]

- 4. Improved H2O2/K2CO3 Nef Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]

Reduction of "Ethyl 5-ethoxy-2-nitrobenzoate" to Ethyl 2-amino-5-ethoxybenzoate

Synthesis of Ethyl 2-amino-5-ethoxybenzoate (5-Ethoxy Anthranilic Acid Ethyl Ester)

Executive Summary

This application note details the selective reduction of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate . This transformation represents a critical intermediate step in the synthesis of various local anesthetics and pharmaceutical building blocks.

The primary challenge in this reduction is chemoselectivity: reducing the nitro group (

-

Method A (Catalytic Hydrogenation): The industrial standard for high-throughput, clean synthesis.

-

Method B (Fe/NH

Cl Reduction): A robust, scalable laboratory method avoiding high-pressure hydrogen.

Chemical Context & Reaction Scheme

The substrate features an electron-withdrawing nitro group ortho to the ester and an electron-donating ethoxy group at the meta position relative to the ester.

Reaction Scheme:

Figure 1: General reaction scheme for the reduction of the nitro group to the amino functionality.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, ease of workup, and mid-to-large scale synthesis where pressure equipment is available.

3.1 Mechanistic Insight

Palladium on Carbon (Pd/C) facilitates the heterolytic cleavage of molecular hydrogen. The nitro group is adsorbed onto the catalyst surface and reduced stepwise (Nitro

-

Selectivity Control: Mild pressure (30-40 psi) and neutral solvents (Ethanol/Ethyl Acetate) prevent the hydrogenolysis of the ethoxy ether bond and transesterification of the ethyl ester.

3.2 Protocol

Reagents:

-

Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)

-

10% Pd/C (50% wet) (10 wt% loading relative to substrate)

-

Solvent: Ethanol (absolute) or Ethyl Acetate

-

Hydrogen gas (

)[1]

Step-by-Step Procedure:

-

Preparation: In a pressure vessel (Parr hydrogenator bottle), dissolve 10.0 g of Ethyl 5-ethoxy-2-nitrobenzoate in 100 mL of absolute ethanol.

-

Catalyst Addition: Caution: Pd/C can ignite solvent vapors. Under an argon blanket, carefully add 1.0 g of 10% Pd/C (50% wet).

-

Hydrogenation: Seal the vessel. Purge with nitrogen (

), then hydrogen ( -

Reaction: Agitate/shake at room temperature (20-25°C). Monitor

uptake. Reaction is typically complete in 2–4 hours.-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (UV active, yellow) should disappear, replaced by a fluorescent blue spot (amine).

-

-

Workup: Vent

and purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with 20 mL ethanol. -

Isolation: Concentrate the filtrate under reduced pressure (

) to yield the crude amine as a pale oil or low-melting solid. -

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

Method B: Iron/Ammonium Chloride Reduction

Best for: Laboratories lacking high-pressure equipment, or when strict chemoselectivity against halogenated impurities is required.

4.1 Mechanistic Insight

This method utilizes electron transfer from metallic iron to the nitro group in a protic medium. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent ester hydrolysis (which would occur with strong acids like HCl) [1, 2].

Figure 2: Stepwise electron transfer mechanism from Iron surface to Nitro substrate.

4.2 Protocol

Reagents:

-

Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)[2]

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and thermometer.

-

Solvent Prep: Charge the flask with Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g) and Ethanol (80 mL).

-

Activation: Add a solution of Ammonium Chloride (10.0 g) in Water (20 mL). Heat the mixture to

. -

Reduction: Add Iron powder (11.0 g) portion-wise over 15 minutes. Note: The reaction is exothermic; control addition to maintain gentle reflux.

-

Reflux: Heat to reflux (

) and stir vigorously for 2–3 hours. -

Checkpoint: TLC should show complete conversion. The yellow color of the nitro compound will fade.

-

Workup:

-

Isolation: Evaporate solvent to obtain the product.

Data & Validation

The following parameters are typical for the reduction of ortho-nitrobenzoates using these protocols.

| Parameter | Method A (H2/Pd) | Method B (Fe/NH4Cl) |

| Yield | 92 - 96% | 85 - 90% |

| Reaction Time | 2 - 4 Hours | 2 - 3 Hours |

| Purity (Crude) | High (>95%) | Good (>90%) |

| Selectivity | Excellent (No ester cleavage) | Excellent (No ester cleavage) |

| By-products | None (Solvent only) | Iron oxides (Solid waste) |

| Key Risk | Flammability ( | Stirring difficulty (Sludge) |

Characterization (Expected):

-

Appearance: Pale yellow to off-white crystalline solid.

-

IR: Disappearance of symmetric/asymmetric

stretches ( -

1H NMR (DMSO-d6):

-

1.3 (t, Ester

-

1.4 (t, Ether

-

4.0 (q, Ether

-

4.2 (q, Ester

-

6.0-6.5 (br s, 2H,

-

Aromatic protons shift upfield due to the shielding effect of the amine.

-

1.3 (t, Ester

Workflow Decision Guide

Figure 3: Decision matrix for selecting the optimal reduction protocol.

References

-

Ramadas, K., & Srinivasan, N. (1992).[4] A mild and efficient method for the reduction of nitro compounds using iron and ammonium chloride.[5] Synthetic Communications, 22(22), 3189–3195.[4] Link

-

Banik, B. K., et al. (2005). Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 82, 65. Link

-

TCI Chemicals. (n.d.). Hydrogenation Catalysts Application Note. Link

-

BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link

-

MDPI. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate (Demonstrating Pd/C reduction of anthranilate precursors). Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 5-ethoxy-2-nitrobenzoate" reduction using iron powder and ammonium chloride

Abstract

This application note details a robust, scalable protocol for the reduction of Ethyl 5-ethoxy-2-nitrobenzoate to its corresponding aniline, Ethyl 2-amino-5-ethoxybenzoate . While catalytic hydrogenation (H₂/Pd-C) is often the default method for nitro reduction, it poses risks of ester hydrolysis or transesterification under certain conditions and requires specialized pressure equipment. The Iron/Ammonium Chloride (Fe/NH₄Cl) method presented here offers a chemo-selective, cost-effective alternative that operates under mild conditions, preserving the ethyl ester moiety while delivering high yields (>85%). This guide includes mechanistic insights, a self-validating experimental workflow, and critical troubleshooting parameters.

Introduction & Strategic Rationale

The transformation of nitroarenes to anilines is a cornerstone reaction in the synthesis of pharmaceutical intermediates, particularly for benzamide-based scaffolds found in antipsychotics and anti-emetics.

For the specific substrate Ethyl 5-ethoxy-2-nitrobenzoate , the primary synthetic challenge is chemo-selectivity . Strong reducing agents (e.g., LiAlH₄) will reduce the ester to a benzyl alcohol. Acidic reductions (Sn/HCl) can lead to ester hydrolysis (saponification).

Why Fe/NH₄Cl?

-

Ester Stability: The reaction proceeds at near-neutral pH (buffered by NH₄Cl), preventing hydrolysis of the ethyl ester.

-

Operational Safety: Eliminates the fire hazards associated with pyrophoric Raney Nickel or pressurized hydrogen gas.

-

Scalability: The reagents are inexpensive and the reaction does not require high-pressure autoclaves, making it ideal for kilo-lab scale-up.

Reaction Mechanism

The reduction follows a stepwise electron transfer mechanism on the surface of the iron metal. Ammonium chloride acts as a weak proton source and electrolyte, preventing the passivation of the iron surface (formation of impermeable oxide layers).

Key Pathway: Nitro (

Caption: Stepwise electron transfer mechanism on the iron surface mediated by ammonium chloride electrolyte.

Experimental Protocol

Materials & Equipment

-

Substrate: Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g, 41.8 mmol).

-

Reductant: Iron Powder (325 mesh recommended for high surface area), 11.7 g (209 mmol, 5.0 equiv).

-

Electrolyte: Ammonium Chloride (NH₄Cl), 11.2 g (209 mmol, 5.0 equiv).

-

Solvent: Ethanol (EtOH) / Water (H₂O) mixture (3:1 ratio).

-

Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead preferred over magnetic due to iron sludge), Reflux Condenser, Temperature Probe.

Step-by-Step Procedure

Step 1: Solvent Preparation & Degassing

-

Charge 120 mL of Ethanol and 40 mL of Water into the 3-neck RBF.

-

Best Practice: Sparge with Nitrogen for 5 minutes. This reduces the formation of oxidative byproducts (azoxy compounds) during the initial heating.

Step 2: Substrate & Electrolyte Addition

-

Add Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g) to the solvent mixture. Stir until partially dissolved/suspended.

-

Add Ammonium Chloride (11.2 g). The mixture will remain heterogeneous.

Step 3: Iron Activation & Reaction Initiation (Critical Step)

-

Heat the mixture to 70°C (gentle reflux).

-

Once at temperature, add the Iron Powder portion-wise over 5–10 minutes.

-

Why? Adding iron to a hot solution prevents "clumping" and ensures immediate surface activation.

-

Caution: A mild exotherm may occur. Monitor internal temperature.[1]

-

Step 4: Reaction Monitoring (Self-Validating System)

-

Maintain reflux (approx. 78–80°C) with vigorous stirring.

-

Visual Check: The reaction mixture will transition from a bright yellow (nitro compound) to a dull grey/brown (iron oxide sludge) or colorless solution (if filtered).

-

TLC Monitor (1:1 Hexane:EtOAc):

-

T = 0 min: Starting Material (SM)

(UV active, non-fluorescent). -

T = 60 min: Product spot appears at

(Often fluorescent blue under 254/365 nm UV). -

Endpoint: Complete disappearance of the yellow SM spot. Typical time: 2–4 hours.[1]

-

Step 5: Hot Filtration (The "Fe Sludge" Trap)

-

While the reaction is still HOT (>60°C), filter the mixture through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.

-

Expert Insight: If the mixture cools, the iron oxides turn into a gelatinous "mud" that will clog the filter instantly. Keep it hot!

-

-

Wash the filter cake with 50 mL of hot Ethanol to recover trapped product.

Step 6: Workup & Isolation

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of Ethanol.

-

Dilute the aqueous residue with Ethyl Acetate (100 mL) .

-

Wash with Water (2 x 50 mL) to remove residual NH₄Cl and inorganic salts.

-

Wash with Brine (50 mL) .

-

Dry organic layer over Anhydrous Na₂SO₄, filter, and concentrate.[1][2]

Workflow Visualization

Caption: Operational workflow emphasizing the critical hot filtration step to manage iron waste.

Results & Troubleshooting

Expected Data

| Parameter | Specification | Notes |

| Physical State | Off-white to pale brown solid | Oxidation can darken color; store under inert gas. |

| Yield | 85% – 95% | Losses usually occur during Celite filtration if cooled. |

| Purity (HPLC) | >98% | Main impurity is usually residual aniline oligomers (rare). |

| 1H NMR Shift | Characteristic appearance of |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (SM remains after 4h) | Iron surface passivation or insufficient mixing. | Add 1 mL of dilute HCl (catalytic activation) or increase stirring speed (mechanical stirrer). |

| Clogged Filter | Mixture cooled before filtration. | Re-heat the mixture to reflux and filter immediately. Use a coarser grade of Celite. |

| Low Yield | Product trapped in Iron cake. | Thoroughly wash the Celite cake with hot Ethanol or EtOAc. |

| Emulsion during Extraction | Amphoteric nature of amino-ester. | Add small amount of sat. NaHCO₃ or filter the biphasic mixture through a small Celite pad. |

Safety & Waste Disposal

-

Iron Waste: The filtered iron sludge is potentially pyrophoric when dry. Do not throw in trash bin. Keep the filter cake wet with water and dispose of it in a dedicated "Metal Waste" container.

-

Exotherm: The reduction is exothermic.[3] On scales >100g, control the addition rate of Iron powder to maintain a steady reflux without boil-over.

References

-

Mechanistic Overview of Fe/NH4Cl Reduction

-

General Protocol for Nitrobenzoate Reduction

-

Chemo-selectivity of Fe/NH4Cl

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: The Strategic Use of Ethyl 5-ethoxy-2-nitrobenzoate in the Synthesis of Potent Quinazoline-Based Glucose Uptake Inhibitors

Introduction: Targeting Cellular Glucose Consumption

The aberrant metabolism of glucose is a cornerstone of various pathologies, most notably cancer and metabolic disorders. Cancer cells, in particular, exhibit an elevated rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation.[1] This metabolic reprogramming presents a therapeutic vulnerability, making the inhibition of glucose transport into cells a compelling strategy for drug development.[2] The facilitative glucose transporters (GLUTs), especially GLUT1 and GLUT3, are frequently overexpressed in tumors and are thus prime targets for therapeutic intervention.[1][3] This document provides a detailed guide on the synthesis of a class of potent quinazoline-based GLUT1/GLUT3 inhibitors, highlighting the critical role of Ethyl 5-ethoxy-2-nitrobenzoate as a key starting material.

Rationale for Ethyl 5-ethoxy-2-nitrobenzoate as a Key Building Block

The selection of Ethyl 5-ethoxy-2-nitrobenzoate as a foundational scaffold in the synthesis of these inhibitors is a deliberate choice rooted in structure-activity relationship (SAR) studies. The ethoxy group at the 5-position and the eventual amino group derived from the nitro group at the 2-position are crucial for the construction of the quinazoline core. The 6-ethoxy substituent on the final quinazoline ring has been shown to be important for potent inhibitory activity against GLUT1 and GLUT3. This guide will detail the multi-step synthesis from this key intermediate to a final, biologically active glucose uptake inhibitor.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the preparation of Ethyl 5-ethoxy-2-nitrobenzoate, followed by the construction of the quinazoline core, and concluding with the introduction of the key pharmacophoric elements responsible for potent glucose transporter inhibition.

Caption: Synthetic workflow from starting materials to the final glucose uptake inhibitor.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic routes and provide a comprehensive guide for researchers.

Part 1: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (Intermediate 1)

This initial step prepares the key building block.

Protocol:

-

Reaction Setup: To a solution of 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (EtI, 4.0 eq).

-

Reaction Conditions: Stir the mixture at 80 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 5-ethoxy-2-nitrobenzoate as a solid.

Part 2: Synthesis of 4-Chloro-6-ethoxyquinazoline (Intermediate 3)

This part of the synthesis constructs the reactive quinazoline core.

Step 2a: Reduction to Ethyl 2-amino-5-ethoxybenzoate (Intermediate 2)

Protocol:

-

Reaction Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in ethanol.

-

Reduction: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) in water or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture (if using a solid catalyst) and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2b: Cyclization to 6-Ethoxy-3H-quinazolin-4-one

Protocol:

-

Reaction Setup: Heat a mixture of Ethyl 2-amino-5-ethoxybenzoate (1.0 eq) and formamide (excess) at 150-160 °C for several hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture and add water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain 6-Ethoxy-3H-quinazolin-4-one.

Step 2c: Chlorination to 4-Chloro-6-ethoxyquinazoline (Intermediate 3)

Protocol:

-

Reaction Setup: Suspend 6-Ethoxy-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.

-

Reaction Conditions: Reflux the mixture for 2-4 hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Purification: Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to yield 4-Chloro-6-ethoxyquinazoline.

Part 3: Synthesis of a Representative Glucose Uptake Inhibitor

This final stage involves the coupling of the quinazoline core with a substituted aniline.

Protocol:

-

Reaction Setup: In a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), dissolve 4-Chloro-6-ethoxyquinazoline (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).

-

Reaction Conditions: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and heat the reaction mixture at reflux or an elevated temperature until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and add water to precipitate the product.

-

Purification: Filter the solid, wash with water and a suitable organic solvent (e.g., diethyl ether or hexane), and dry. The final product can be further purified by recrystallization or column chromatography.

Quantitative Data and Biological Activity

The synthesized quinazoline derivatives have been evaluated for their ability to inhibit glucose uptake in various cell lines. The following table summarizes the inhibitory activity of a representative compound synthesized via the described route.

| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |

| KD-1 | GLUT1/GLUT3 | [³H]-2-deoxyglucose uptake | 15 | A549 (Lung Carcinoma) | [3][4] |

KD-1 represents a potent inhibitor synthesized using the outlined protocols, demonstrating significant activity against key glucose transporters in a cancer cell line.

Mechanism of Action: How Quinazoline Derivatives Inhibit Glucose Uptake

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with the ATP-binding sites of various kinases. In the context of glucose transport inhibition, these compounds are believed to act as non-competitive inhibitors of GLUT1 and GLUT3.[5][6] They are thought to bind to an allosteric site on the transporter, inducing a conformational change that prevents the translocation of glucose across the cell membrane.[7]

Caption: Proposed mechanism of GLUT1 inhibition by quinazoline derivatives.

Conclusion and Future Perspectives

The synthetic route starting from Ethyl 5-ethoxy-2-nitrobenzoate provides an efficient and versatile platform for the generation of potent quinazoline-based glucose uptake inhibitors. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers in the fields of medicinal chemistry and drug discovery to further explore and optimize this promising class of therapeutic agents. Future work may focus on elucidating the precise binding site on the GLUT transporters and further refining the structure-activity relationships to enhance potency and selectivity.

References

- Liu, K. G., et al. (2020). Discovery and Optimization of Glucose Uptake Inhibitors. Journal of Medicinal Chemistry, 63(10), 5201-5211.